An In-Depth Technical Guide to (2-Chloro-benzyl)-pyridin-4-ylmethyl-amine: Synthesis, Properties, and Potential as a Drug Discovery Scaffold
An In-Depth Technical Guide to (2-Chloro-benzyl)-pyridin-4-ylmethyl-amine: Synthesis, Properties, and Potential as a Drug Discovery Scaffold
Executive Summary
(2-Chloro-benzyl)-pyridin-4-ylmethyl-amine, also known as N-(2-chlorobenzyl)-1-(pyridin-4-yl)methanamine, is a secondary amine featuring a pyridine ring, a flexible methylene linker, and a 2-chlorobenzyl moiety. While this specific compound is not extensively characterized in peer-reviewed literature, its structural motifs are prevalent in a wide range of biologically active molecules. The N-benzyl-pyridinyl amine scaffold is a validated pharmacophore found in compounds targeting critical cellular pathways, including those involved in oncology. This guide provides a comprehensive technical overview of this molecule, designed for researchers and drug development professionals. We will detail its chemical structure and properties, propose a robust synthetic route via reductive amination, and outline a complete characterization strategy. Furthermore, we will explore its potential therapeutic applications by examining a relevant case study—the inhibition of the USP1/UAF1 deubiquitinase complex—and provide a detailed protocol for its biological evaluation.
Chemical Identity and Structure
The structural architecture of (2-Chloro-benzyl)-pyridin-4-ylmethyl-amine is foundational to its chemical behavior and potential biological activity. It combines the aromatic, weakly basic pyridine ring with a sterically demanding and electronically modified 2-chlorobenzyl group, linked by a secondary amine.
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IUPAC Name: N-(2-chlorobenzyl)-1-(pyridin-4-yl)methanamine
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CAS Number: 823189-94-2 (for free base)[1]
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Hydrochloride Salt CAS: 1048664-95-4[2]
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Molecular Formula: C₁₃H₁₃ClN₂[1]
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SMILES: C1=CC=C(C(=C1)CNCC2=CC=NC=C2)Cl[1]
Structural Diagram:
Physicochemical and Computed Properties
While experimental data for this specific molecule is sparse, computational models provide valuable insights into its likely physicochemical profile. These properties are crucial for predicting its behavior in both chemical reactions and biological systems, influencing factors such as solubility, membrane permeability, and target engagement.
| Property | Value | Source |
| Molecular Weight | 232.71 g/mol | [1] |
| Exact Mass | 232.076727 Da | Computed |
| Topological Polar Surface Area (TPSA) | 24.9 Ų | [1][2] |
| Computed logP (XLogP3) | 3.02 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Rotatable Bond Count | 4 | [1] |
Synthesis and Characterization
A robust and scalable synthesis is paramount for enabling further study. Reductive amination stands out as the most logical and efficient method for constructing the target secondary amine from commercially available starting materials. This choice is predicated on the high yields and functional group tolerance characteristic of this reaction class.
Proposed Synthetic Route: Reductive Amination
The synthesis proceeds via the formation of a Schiff base (imine) intermediate from the condensation of an amine and an aldehyde, which is then reduced in situ to the target secondary amine. We propose the reaction between 4-(aminomethyl)pyridine and 2-chlorobenzaldehyde. This pathway is often preferred as pyridinyl aldehydes can sometimes be less stable. Sodium triacetoxyborohydride (STAB) is selected as the reducing agent due to its mild nature and high chemoselectivity for imines over aldehydes, minimizing side reactions.
Caption: Proposed reductive amination workflow.
Experimental Protocol: Synthesis
This protocol is a self-validating system; progress can be monitored by Thin Layer Chromatography (TLC), and the final product's identity is confirmed through comprehensive spectroscopic analysis.
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Reagent Preparation: To a flame-dried 250 mL round-bottom flask under an inert atmosphere (N₂ or Argon), add 4-(aminomethyl)pyridine (1.0 eq) and anhydrous dichloromethane (DCM, ~0.1 M). Stir until fully dissolved.
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Aldehyde Addition: Add 2-chlorobenzaldehyde (1.05 eq) to the solution. Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
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Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes. Causality Note: Portion-wise addition is crucial to control the initial exothermic reaction and prevent side-product formation.
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Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction's completion by TLC (e.g., using 10% Methanol in DCM as eluent), visualizing with UV light and/or potassium permanganate stain. The disappearance of the starting materials and the appearance of a new, lower Rf spot indicates product formation.
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Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 20 minutes.
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Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude oil should be purified by flash column chromatography on silica gel to yield the pure product.
Structural Characterization
Confirmation of the final structure is non-negotiable and relies on a suite of spectroscopic techniques.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of both the pyridine and 2-chlorobenzyl rings. Key diagnostic signals would include two singlets (or closely coupled doublets) for the two methylene (-CH₂-) groups and a broad singlet for the amine (-NH-) proton.
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¹³C NMR: The carbon spectrum should reveal 13 distinct carbon signals (barring any coincidental overlap), corresponding to the unique carbon environments in the molecule.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should show a molecular ion peak [M+H]⁺ corresponding to the calculated exact mass (233.0840), confirming the molecular formula. The isotopic pattern for one chlorine atom (M and M+2 in a ~3:1 ratio) would be a definitive feature.
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Infrared (IR) Spectroscopy: The IR spectrum should display a characteristic N-H stretching band around 3300-3400 cm⁻¹, along with C-H stretches for aromatic and aliphatic groups, and C=C/C=N stretches in the 1400-1600 cm⁻¹ region.
Biological Context and Potential Therapeutic Applications
The true value of a novel chemical entity lies in its potential to modulate biological processes. The N-benzyl-pyridinyl amine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse therapeutic applications.
Case Study: Inhibition of the USP1/UAF1 Deubiquitinase Complex
A compelling therapeutic rationale for investigating (2-Chloro-benzyl)-pyridin-4-ylmethyl-amine comes from its structural similarity to known inhibitors of the Ubiquitin-Specific Protease 1 (USP1)/USP1-Associated Factor 1 (UAF1) complex.[3][4]
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Mechanism of Action: USP1/UAF1 is a key deubiquitinase (DUB) that regulates the DNA damage response. It removes ubiquitin from Proliferating Cell Nuclear Antigen (PCNA), a critical step in DNA translesion synthesis.[4] Inhibiting USP1/UAF1 leads to the accumulation of mono-ubiquitinated PCNA (Ub-PCNA), which stalls DNA replication and induces apoptosis in cancer cells, particularly those already reliant on specific DNA repair pathways.[4]
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Therapeutic Relevance: This makes USP1/UAF1 a promising anticancer target. Small molecules containing the N-benzyl-pyrimidin-4-amine scaffold have been identified as potent inhibitors of this complex, demonstrating nanomolar efficacy and a strong correlation between target inhibition and cancer cell death.[3][4] Given the structural analogy, it is logical to hypothesize that (2-Chloro-benzyl)-pyridin-4-ylmethyl-amine could exhibit similar activity.
Caption: Hypothesized role of the compound in the USP1/UAF1 pathway.
Proposed Biological Screening Protocol: In Vitro USP1/UAF1 Inhibition Assay
This protocol describes a robust, fluorescence-based biochemical assay to quantify the inhibitory potential of the title compound against the USP1/UAF1 complex.
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Reagent Preparation:
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Prepare a stock solution of (2-Chloro-benzyl)-pyridin-4-ylmethyl-amine in 100% DMSO.
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Reconstitute recombinant human USP1/UAF1 enzyme and the di-ubiquitin substrate with an internally quenched fluorophore/quencher pair (e.g., Ub-rhodamine110-glycine) in assay buffer (e.g., 50 mM Tris, 150 mM NaCl, 5 mM DTT, pH 7.5).
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Assay Plate Preparation:
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Using a low-volume, 384-well black assay plate, perform a serial dilution of the compound stock to create a dose-response curve (e.g., 10-point, 3-fold dilutions). Include positive (no enzyme) and negative (DMSO vehicle) controls.
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Enzyme Reaction:
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Add the USP1/UAF1 enzyme to all wells except the positive controls.
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Incubate the plate for 15 minutes at room temperature to allow the compound to bind to the enzyme. Causality Note: This pre-incubation step is critical to distinguish between competitive and non-competitive inhibitors and to ensure equilibrium is reached.
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Initiation and Measurement:
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Initiate the enzymatic reaction by adding the di-ubiquitin substrate to all wells.
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Immediately place the plate in a fluorescent plate reader.
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Monitor the increase in fluorescence (resulting from the cleavage of the substrate) kinetically over 60 minutes at room temperature.
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Data Analysis:
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Calculate the initial reaction velocity (slope of the linear phase of fluorescence increase) for each well.
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Normalize the data to the DMSO controls (0% inhibition) and no-enzyme controls (100% inhibition).
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Plot the normalized percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
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Conclusion and Future Directions
(2-Chloro-benzyl)-pyridin-4-ylmethyl-amine represents a molecule of significant interest for chemical biology and drug discovery. While currently under-characterized, its synthesis is straightforward, and its structural components are strongly associated with potent biological activity. The logical next steps for this compound involve:
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Execution of Synthesis and Full Characterization: Performing the proposed synthesis and confirming the structure and purity using the outlined spectroscopic methods.
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Broad Biological Screening: Evaluating the compound's activity in the proposed USP1/UAF1 assay and expanding screening to other relevant target classes, such as kinases and G-protein coupled receptors.
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Structure-Activity Relationship (SAR) Studies: Synthesizing analogs by modifying the substitution on both the benzyl and pyridine rings to probe the chemical space and optimize for potency and selectivity against identified targets.
This guide provides the foundational knowledge and actionable protocols necessary to unlock the scientific potential of (2-Chloro-benzyl)-pyridin-4-ylmethyl-amine, paving the way for its potential development as a novel therapeutic agent.
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